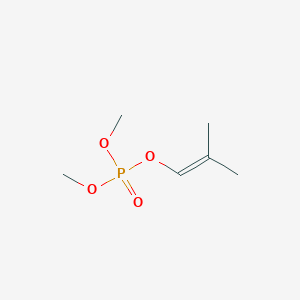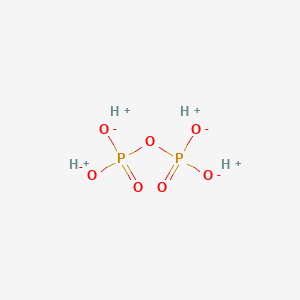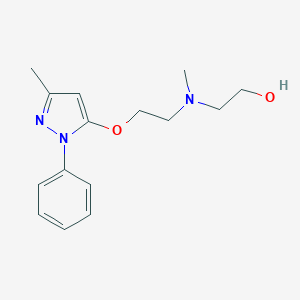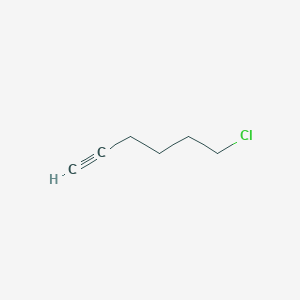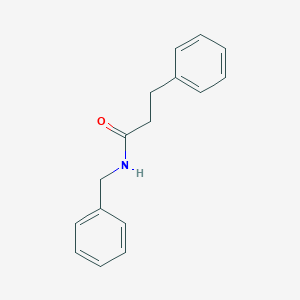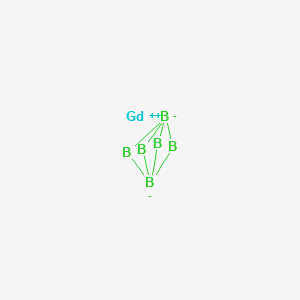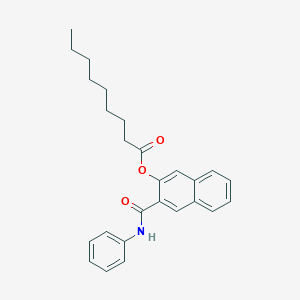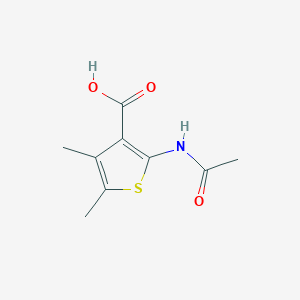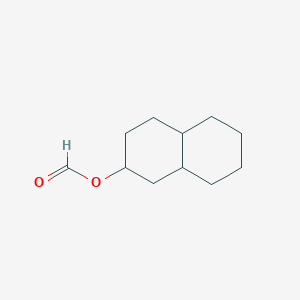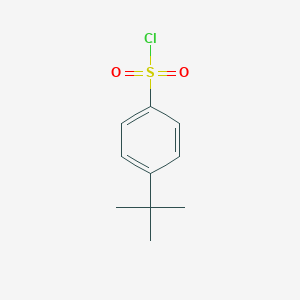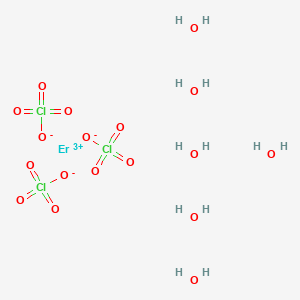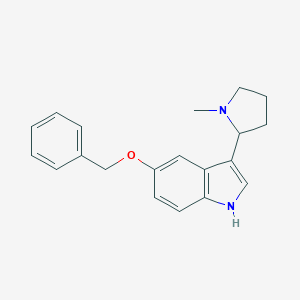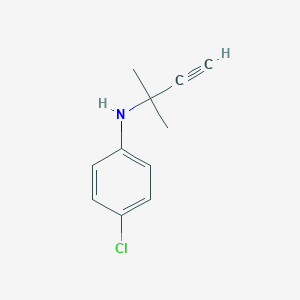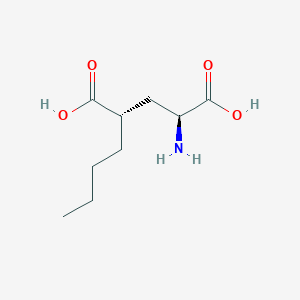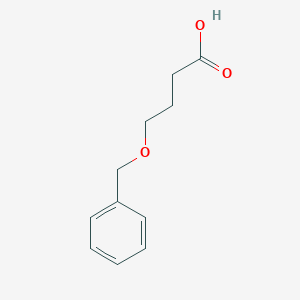
4-(Benzyloxy)butanoic acid
Vue d'ensemble
Description
4-(Benzyloxy)butanoic acid is a chemical compound with the molecular formula C11H14O3 . It has a molecular weight of 194.23 g/mol .
Synthesis Analysis
The synthesis of 4-(Benzyloxy)butanoic acid can be achieved through various methods. One such method involves the reaction of 4-hydroxy benzoic acid and benzyl chloride using a surfactant as a catalyst . Another approach involves the use of boronic acids, which have been shown to have various biological applications and can be used in the synthesis of boronic acid derivatives .Molecular Structure Analysis
The molecular structure of 4-(Benzyloxy)butanoic acid consists of a benzene ring attached to a butanoic acid chain via an oxygen atom . The InChI representation of the molecule isInChI=1S/C11H14O3/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,13) . Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring, such as in 4-(Benzyloxy)butanoic acid, are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Benzyloxy)butanoic acid include a molecular weight of 194.23 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 6 .Applications De Recherche Scientifique
Application 1: Catalytic Protodeboronation of Pinacol Boronic Esters
- Summary of the Application : The study focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . The process involves a radical approach to protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
- Methods of Application : The protocol pairs catalytic protodeboronation with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
- Results or Outcomes : The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Application 2: Synthesis and Characterization of New Benzyl-Protected 2-Iodo-4-Tert-Octylphenol
- Summary of the Application : The research involves the synthesis and characterization of new benzyl-protected 2-iodo-4-tert-octylphenol and its application in the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .
- Methods of Application : The compound was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction were studied in detail .
- Results or Outcomes : The synthesized 1-benzyloxy-2-iodo-4-tert-octylbenzene was further examined for its application in Ullmann coupling reaction for the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene . These newly synthesized compounds were characterized by IR, GC, 1H NMR, 13C NMR, GC–MS, and HRMS .
Application 3: Synthesis and Characterization of New Benzyl-Protected 2-Iodo-4-Tert-Octylphenol
- Summary of the Application : This research involves the synthesis and characterization of new benzyl-protected 2-iodo-4-tert-octylphenol and its application in the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .
- Methods of Application : The compound was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction were studied in detail .
- Results or Outcomes : The synthesized 1-benzyloxy-2-iodo-4-tert-octylbenzene was further examined for its application in Ullmann coupling reaction for the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene . These newly synthesized compounds were characterized by IR, GC, 1H NMR, 13C NMR, GC–MS, and HRMS .
Application 4: Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications
- Summary of the Application : The research explores different chemical derivatives used as anti-melanogenic compounds . These include different chemical compounds naturally present in plants and semi-synthetic and synthetic compounds inspired by these natural products .
- Methods of Application : The study involves the design of new chemical ligands against melanogenesis . After enzyme inhibition screening, various chemical compounds showed different therapeutic effects as tyrosinase inhibitors .
- Results or Outcomes : The study shows how appropriately designed scaffolds inspired by the structures of natural compounds are used to develop novel synthetic inhibitors . The results could lead to the development of effective anti-tyrosinase agents with increased efficiency and safety in the near future, with many applications in the food, pharmaceutical, and cosmetics industries .
Application 5: Green Methodology Development for the Surfactant Assisted Williamson Synthesis
- Summary of the Application : This research involves the development of a green methodology for the surfactant-assisted Williamson synthesis of 4-Benzyloxy Benzoic Acid (Ether) in aqueous media .
- Methods of Application : The study focuses on the use of surfactants to assist in the Williamson synthesis of 4-Benzyloxy Benzoic Acid (Ether), providing a more environmentally friendly approach to this chemical reaction .
- Results or Outcomes : The results of this study contribute to the field of green chemistry by providing a more sustainable method for the synthesis of 4-Benzyloxy Benzoic Acid (Ether) .
Application 6: Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications
- Summary of the Application : The research explores different chemical derivatives used as anti-melanogenic compounds . These include different chemical compounds naturally present in plants and semi-synthetic and synthetic compounds inspired by these natural products .
- Methods of Application : The study involves the design of new chemical ligands against melanogenesis . After enzyme inhibition screening, various chemical compounds showed different therapeutic effects as tyrosinase inhibitors .
- Results or Outcomes : The study shows how appropriately designed scaffolds inspired by the structures of natural compounds are used to develop novel synthetic inhibitors . The results could lead to the development of effective anti-tyrosinase agents with increased efficiency and safety in the near future, with many applications in the food, pharmaceutical, and cosmetics industries .
Propriétés
IUPAC Name |
4-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEFZVVLTJQWBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340163 | |
| Record name | 4-(Benzyloxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)butanoic acid | |
CAS RN |
10385-30-5 | |
| Record name | 4-(Benzyloxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(benzyloxy)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


